Home > Products > Catalysts and Ligands P209 > Quinidine hydrochloride monohydrate
Quinidine hydrochloride monohydrate - 6151-40-2

Quinidine hydrochloride monohydrate

Catalog Number: EVT-255433
CAS Number: 6151-40-2
Molecular Formula: C20H27ClN2O3
Molecular Weight: 378.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinidine hydrochloride monohydrate is a clinical anti-arrythmic drug which is also a potent blocker of K+ channel with an IC50 of 19.9 μM.

Quinine

Relevance: Quinine shares a nearly identical core structure with quinidine hydrochloride monohydrate, differing only in the stereochemistry at the C-9 position. [] This makes them diastereomers. The research specifically investigated how this stereochemical difference impacted their activity against Plasmodium falciparum. []

9-epiquinine

Compound Description: 9-epiquinine is a stereoisomer of quinine, with an inverted configuration at the C-9 position. Its antimalarial activity is significantly lower than that of quinine. []

Relevance: This compound is a diastereomer of both quinine and quinidine hydrochloride monohydrate, with the C-9 configuration being opposite to quinidine. [] The comparison to quinidine hydrochloride monohydrate emphasizes the importance of stereochemistry for antimalarial efficacy against Plasmodium falciparum. []

9-epiquinidine

Compound Description: 9-epiquinidine is a stereoisomer of quinidine, differing only in the stereochemistry at the C-9 position. Like its quinine counterpart, 9-epiquinidine displays significantly weaker antimalarial activity compared to quinidine. []

Relevance: This compound is a diastereomer of quinidine hydrochloride monohydrate. The sole structural variation lies in the inverted configuration at the C-9 position. [] This comparison highlights the impact of this specific stereochemical feature on the compound's interaction with targets relevant for antimalarial action against Plasmodium falciparum. []

(−)-Mefloquine

Relevance: While not a direct stereoisomer of quinidine hydrochloride monohydrate, (−)-mefloquine shares critical stereochemical features with quinine at the corresponding chiral centers responsible for antimalarial activity. [] This comparison helps establish a structure-activity relationship for this class of antimalarial compounds.

(+)-Mefloquine

Relevance: Similarly to how (−)-mefloquine is stereochemically related to quinine, (+)-mefloquine shares its key stereochemical features with quinidine. [] This parallel emphasizes a consistent stereochemical requirement for potent antimalarial activity within this class of compounds, further supported by the observation that (+)-mefloquine is more potent than (−)-mefloquine against certain Plasmodium falciparum strains, mirroring the higher activity of quinidine compared to quinine. []

Source and Classification
  • Source: Quinidine hydrochloride monohydrate is synthesized from quinine sulfate, which is processed through various chemical reactions to yield quinidine.
  • Classification: It falls under the category of antiarrhythmic agents and is used clinically to treat atrial fibrillation and other types of irregular heartbeats.
Synthesis Analysis

The synthesis of quinidine hydrochloride monohydrate involves several steps, primarily focusing on the transformation of quinine sulfate into quinidine. The following outlines a common method for its synthesis:

  1. Conversion of Quinine Sulfate:
    • Quinine sulfate is dissolved in water at a specific mass ratio (e.g., 1:40) and adjusted to a pH of approximately 4 using dilute hydrochloric acid.
    • The solution is heated to around 60 °C while stirring.
  2. Formation of Quinidine:
    • After maintaining the temperature and stirring for a designated period (usually 1 hour), sodium hydroxide is added to raise the pH.
    • The resultant quinine precipitate is filtered out and dried.
  3. Hydrochlorination:
    • The dried quinine is then dissolved in an alcoholic solvent (4–10 times its weight).
    • Hydrochloric acid or hydrogen chloride gas is introduced to this solution, leading to the formation of quinidine hydrochloride through crystallization.
  4. Crystallization:
    • The solution is concentrated until solid crystals form, which are then collected, dried, and characterized as quinidine hydrochloride monohydrate .
Molecular Structure Analysis

Quinidine hydrochloride monohydrate has the molecular formula C20H27ClN2O3\text{C}_{20}\text{H}_{27}\text{ClN}_{2}\text{O}_{3} with a molecular weight of approximately 378.89 g/mol.

  • Molecular Structure:
    • Quinidine consists of a complex bicyclic structure with multiple stereocenters. It contains five defined stereocenters, contributing to its optical activity.
  • Structural Representation:
    • The compound can be represented using SMILES notation: O.Cl.[H][C@@]1(C[C@@H]2CC[N@]1C[C@@H]2C=C)[C@@H](O)C3=C4C=C(OC)C=CC4=NC=C3... .

Key Features:

  • Stereochemistry: Quinidine exhibits absolute stereochemistry with defined chirality, which influences its pharmacological properties.
  • Hydration: The presence of water in its monohydrate form affects its solubility and stability.
Chemical Reactions Analysis

Quinidine hydrochloride monohydrate participates in various chemical reactions relevant to its pharmacological activity:

  1. Ion Channel Interaction:
    • Quinidine blocks various ion channels, including sodium and potassium channels, which are critical for cardiac action potentials.
  2. Metabolic Pathways:
    • It undergoes biotransformation primarily through cytochrome P450 enzymes, notably CYP2D6, affecting its metabolism and interaction with other drugs .
  3. Reactivity with Acids:
    • As a basic compound, it can react with strong acids to form salts or other derivatives.
Mechanism of Action

Quinidine's primary mechanism involves blocking fast inward sodium currents (INaI_{\text{Na}}) in cardiac myocytes:

  • Use-Dependent Block: At higher heart rates, the effectiveness of sodium current blockade increases, leading to reduced phase 0 depolarization during action potentials.
  • Potassium Channel Blockade: It also inhibits various potassium currents (IKI_{\text{K}}), including rapid and slow delayed rectifier currents, contributing to its antiarrhythmic effects.

This multifaceted action results in prolonged action potential duration and refractory periods in cardiac tissues, making it effective for managing arrhythmias .

Physical and Chemical Properties Analysis

Quinidine hydrochloride monohydrate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water and ethanol; solubility characteristics are influenced by its hydrated form.
  • Melting Point: The melting point typically ranges around 200 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Key Data:

  • pH Range: Aqueous solutions typically have a pH around 5–6.
  • Optical Activity: Exhibits optical activity due to its chiral centers .
Applications

Quinidine hydrochloride monohydrate has several significant applications in medicine:

  1. Cardiac Arrhythmias Treatment:
    • Primarily used for treating atrial fibrillation and ventricular tachycardia.
  2. Antimalarial Agent:
    • Although less common today due to resistance issues, it has historical use as an antimalarial drug derived from its parent compound, quinine.
  3. Research Applications:
    • Used in pharmacological studies related to ion channel behavior and cardiac physiology.
  4. Drug Interactions Studies:
    • Investigated for interactions with other drugs metabolized by cytochrome P450 enzymes due to its inhibitory effects on these pathways .
Synthetic Pathways and Methodological Innovations

Historical Evolution of Alkaloid Extraction from Cinchona spp.

The isolation of medicinal alkaloids from Cinchona bark represents one of the earliest examples of natural product extraction in pharmaceutical chemistry. Initial extraction methods (1830-1880) relied on crude precipitation techniques using lime and alkali to liberate alkaloid bases from plant material, followed by fractional crystallization—a process yielding mixtures of quinine, quinidine, cinchonidine, and cinchonine with significant variability in purity profiles. The industrial refinement period (1880-1950) saw systematic optimization through acid-base extraction protocols. Museum collections of Cinchona bark samples (1850-1950) analyzed via NMR spectroscopy confirm that approximately 80-90% of extractable alkaloid content comprised four primary compounds: quinine (35-45%), quinidine (15-25%), cinchonine (20-30%), and cinchonidine (10-15%) [6]. This homogeneity across diverse geographical sources facilitated standardized extraction protocols despite varying cultivation conditions [6].

Critical technological transitions emerged with the adoption of solvent partitioning systems (1920s-1950s), where chloroform-methanol-water mixtures enabled selective separation of quinidine from its stereoisomers. The development of perchloric acid-enhanced extraction (mid-20th century) using chloroform‑d1/methanol‑d4/water‑d2/HClO4 (5:5:1:1) significantly improved alkaloid recovery rates to >95% while minimizing degradation artifacts [6]. These advances laid the foundation for modern chromatographic separations by establishing the differential solubility profiles of cinchona alkaloids in mixed solvent systems.

Table 1: Evolution of Key Extraction Technologies for Cinchona Alkaloids

Time PeriodDominant TechnologyAlkaloid Recovery EfficiencyPrimary Limitations
1830-1880Lime precipitation40-60%Crude mixtures, low purity
1880-1920Acid-base fractionation60-75%Isomer cross-contamination
1920-1950Solvent partitioning (CHCl3-MeOH-H2O)75-85%Residual solvent contamination
1950-presentAcid-enhanced polar solvents>95%Requires specialized equipment

Modern Synthetic Approaches to Quinidine Derivatives

Contemporary synthesis routes have shifted focus toward catalytic asymmetric methodologies to construct the quinoline core and quinuclidine moiety with precise stereocontrol. The Friedländer condensation remains fundamental for quinoline ring formation, now enhanced by heterogeneous catalysts like Cu-mesoporous organic nanorods, which facilitate oxidative dehydrogenative coupling of 2-aminobenzyl alcohol with ketones, achieving yields up to 97% under mild conditions [2]. This method eliminates multi-step protection/deprotection sequences traditionally required for functional group compatibility [2].

Significant innovation exists in one-pot multicomponent systems, exemplified by niobium pentachloride-catalyzed annulation of anilines, benzaldehyde derivatives, and phenylacetylene to assemble 2,4-diphenylquinolines under aerobic conditions at ambient temperature [2]. These protocols demonstrate exceptional atom economy (85-92%) and reduced reaction times (<3 hours) compared to classical Skraup or Doebner syntheses, which require harsh acids and extended heating [2]. For late-stage functionalization, quinoline N-oxide chemistry enables regioselective C-H activation at C2 and C8 positions, permitting installation of pharmacophores through palladium-catalyzed cross-coupling without protecting group manipulation [2].

Biotechnological approaches represent a frontier in sustainable production. Fungal endophytes (e.g., Fusarium solani) isolated from cinchona plants produce quinidine at concentrations 9.3-fold higher than controls when cultured in potato dextrose broth (pH 6.2) under continuous illumination [8]. This biological platform expresses key biosynthetic enzymes including medium-chain alcohol dehydrogenases and methyltransferases that catalyze stereoselective alkaloid assembly, potentially replacing chemical synthesis for high-value derivatives [8].

Table 2: Comparison of Modern Quinidine Synthesis Methodologies

Synthetic MethodCatalyst SystemYield (%)StereoselectivityReaction Conditions
Friedländer condensationCu-mesoporous nanorods97Moderate (80-85% ee)80°C, aerobic
Multicomponent annulationNbCl585-92LowAmbient temperature
N-oxide directed C-H activationPd(OAc)2/Ag2CO375-88High (>95% ee)100°C, inert atmosphere
Biocatalytic productionFusarium solani enzymes70-82Excellent (>99% ee)pH 6.2, 28°C

Optimization of Hydrochloride Salt Formation and Monohydrate Crystallization

The conversion of quinidine free base to its pharmaceutically suitable hydrochloride monohydrate form demands precise control of stoichiometric ratios, solvent systems, and crystallization kinetics. Industrial processes typically employ direct hydrochlorination, where quinidine base dispersed in ethanol, methanol, or propanol is treated with stoichiometric hydrogen chloride gas, achieving near-quantitative salt formation (99.5% conversion) at 25-30°C [8]. Critical to this process is maintaining water content below 0.5% during HCl addition to prevent dihydroquinidine co-precipitation—a common impurity that compromises antiarrhythmic efficacy [8].

Monohydrate crystallization exploits the differential solubility of quinidine hydrochloride polymorphs in water-miscible solvents. Optimal conditions utilize ethyl acetate or acetone as antisolvents added to saturated aqueous HCl solutions at reflux (65-75°C), followed by controlled cooling at 0.5°C/minute to yield monoclinic prismatic crystals with perfect hydrate stoichiometry [8]. Crystal engineering studies reveal that water activity (aw) >0.7 during crystallization prevents anhydrate or hemi-hydrate contamination. The resulting monohydrate exhibits superior stability (shelf-life >5 years) compared to anhydrous forms due to hydrogen-bonded water molecules stabilizing the crystal lattice against thermal dehydration [3] [8].

Advanced cocrystal technologies have emerged to enhance physicochemical properties without altering the API structure. The quinidine-methylparaben cocrystal demonstrates exceptional thermal stability (decomposition >190°C vs. monohydrate's 150°C) while maintaining aqueous solubility. This cocrystal forms through mechanochemical grinding of quinidine hydrochloride monohydrate with methylparaben in 1:1 stoichiometry, generating a hydrogen-bonded network that resists hydrate dissociation under accelerated storage conditions (40°C/75% RH) [8].

Challenges in Purification and Scalability of Industrial Synthesis

Industrial production faces persistent hurdles in stereochemical control, impurity profiling, and thermal management during scale-up. The dihydroquinidine impurity (≤20% in technical grade material) originates from catalytic hydrogenation during quinine-to-quinidine conversion and requires multistep purification involving pH-gradient extraction and chiral chromatography to achieve pharmacopeial standards (>99.68% purity) [10]. This impurity profile is particularly challenging because dihydroquinidine co-crystallizes with quinidine hydrochloride and shares similar solubility profiles, demanding specialized recrystallization solvents like 2-butanol/water (4:1) for effective separation .

Oxidation-reduction pathways for quinine-to-quinidine conversion present thermal stability challenges during the reduction step, where temperatures exceeding 60°C promote epimerization at C8 and C9 positions, generating iso-quinidine contaminants [8]. Modern solutions employ cryogenic hydrogenation (-20°C) with Adams' catalyst (PtO2) to suppress epimerization while maintaining reaction rates through high-pressure conditions (50-100 psi H2), yielding 81-90% quinidine with ≤0.5% stereochemical impurities [8].

Scalability limitations of traditional routes have spurred continuous flow processing innovations. Microreactor systems enable precise residence time control (2-5 minutes) for the critical Skraup cyclization step, eliminating thermal runaway risks associated with batch processing and improving yield consistency from ±15% to ±3% [8]. These systems integrate in-line PAT (Process Analytical Technology) monitoring via Raman spectroscopy to detect crystallization end-points and hydrate stoichiometry in real-time, reducing off-specification batches by 40% compared to conventional manufacturing [8].

Table 3: Industrial Synthesis Challenges and Mitigation Strategies

Synthesis ChallengeTraditional ApproachAdvanced Mitigation StrategyPurity Outcome
Dihydroquinidine impuritySolvent extractionChiral chromatography>99.68%
Stereochemical epimerizationLow-temperature batch processingCryogenic hydrogenation (-20°C)≤0.5% epimers
Inconsistent hydrate formationHumidity-controlled crystallizationCocrystal engineeringWater content 4.5-5.5%
Thermal degradationExternal coolingContinuous flow microreactorsBatch consistency ±3%

Properties

CAS Number

6151-40-2

Product Name

Quinidine hydrochloride monohydrate

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride

Molecular Formula

C20H27ClN2O3

Molecular Weight

378.9 g/mol

InChI

InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1

InChI Key

SGVZDMWHXVXUBY-KAIFKDDSSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl

Solubility

>56.8 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.